N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride
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Overview
Description
N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride is a complex organic compound with a unique structure that includes multiple ethoxy groups, indolium ions, and a thieno[3,4-d]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. For example, the synthesis might involve:
Step 1: Preparation of the indolium ion intermediates through a condensation reaction.
Step 2: Formation of the penta-1,3-dienyl linkage via a cross-coupling reaction.
Step 3: Introduction of the ethoxy groups through etherification reactions.
Step 4: Final assembly of the compound by combining the intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, such as using continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could have interesting binding properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a component in chemical processes. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Properties
Molecular Formula |
C52H76ClN5O9S |
---|---|
Molecular Weight |
982.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H |
InChI Key |
OQTIUMQNPRXRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Origin of Product |
United States |
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